molecular formula C19H16Br2O2 B14512867 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid CAS No. 62544-04-1

3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14512867
CAS No.: 62544-04-1
M. Wt: 436.1 g/mol
InChI Key: WGVSHAYRVRPPNE-UHFFFAOYSA-N
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Description

3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by the presence of bromine atoms attached to phenyl groups, which are further connected to a cyclohexene ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Bromination: The phenyl groups are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenyl ethers or other substituted phenyl derivatives.

Scientific Research Applications

3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
  • 3,4-Bis(4-fluorophenyl)cyclohex-3-ene-1-carboxylic acid
  • 3,4-Bis(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid

Uniqueness

3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62544-04-1

Molecular Formula

C19H16Br2O2

Molecular Weight

436.1 g/mol

IUPAC Name

3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H16Br2O2/c20-15-6-1-12(2-7-15)17-10-5-14(19(22)23)11-18(17)13-3-8-16(21)9-4-13/h1-4,6-9,14H,5,10-11H2,(H,22,23)

InChI Key

WGVSHAYRVRPPNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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